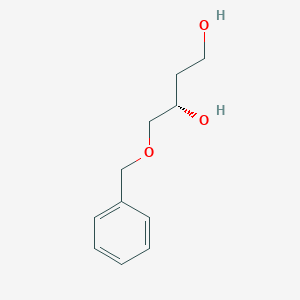

(S)-4-Benzyloxy-1,3-butanediol

Description

BenchChem offers high-quality (S)-4-Benzyloxy-1,3-butanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Benzyloxy-1,3-butanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-4-phenylmethoxybutane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVBUAFZGGHYAO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@H](CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70525290 | |

| Record name | (3S)-4-(Benzyloxy)butane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85418-23-1 | |

| Record name | (3S)-4-(Benzyloxy)butane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70525290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-4-Benzyloxy-1,3-butanediol: A Chiral Building Block for Advanced Synthesis

(S)-4-Benzyloxy-1,3-butanediol , with CAS number 85418-23-1, is a valuable chiral intermediate in the field of organic synthesis and pharmaceutical development.[1][2] Its unique structural features, including a stereodefined secondary alcohol and a versatile primary alcohol, make it a crucial component in the enantioselective synthesis of complex bioactive molecules.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

(S)-4-Benzyloxy-1,3-butanediol, also known as (3S)-4-phenylmethoxybutane-1,3-diol, is a colorless or slightly yellow clear liquid.[1] The presence of the benzyloxy group enhances its reactivity and solubility in common organic solvents, making it a highly adaptable intermediate for a variety of chemical transformations.[1][2]

| Property | Value | Source(s) |

| CAS Number | 85418-23-1 | [1] |

| Molecular Formula | C₁₁H₁₆O₃ | [1] |

| Molecular Weight | 196.25 g/mol | [1] |

| Appearance | Colorless or slightly yellow clear liquid | [1] |

| Boiling Point | 141 °C / 0.5 mmHg | [1][3] |

| Refractive Index | n20/D = 1.53 | [1][3] |

| Optical Rotation | [α]20/D = -7 to -13° (c=1 in Methanol) | [1] |

| Purity | ≥ 98% (Chiral Purity) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Synthesis and Purification: A Conceptual Framework

The synthesis of enantiomerically pure (S)-4-Benzyloxy-1,3-butanediol requires a stereoselective approach. While specific proprietary methods may vary, a common strategy involves the use of a chiral starting material derived from the chiral pool. For instance, a synthesis could conceptually start from an enantiopure C4 building block like (S)-malic acid or a related derivative.

A representative, though not specific, synthetic approach for a related benzyloxy-alcohol involves the selective protection of one hydroxyl group in a diol.[4] For the synthesis of (S)-4-Benzyloxy-1,3-butanediol, a key step would be the stereoselective reduction of a corresponding ketone or the opening of a chiral epoxide.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for synthesizing a chiral diol, emphasizing the critical stages of stereocontrol and purification.

Caption: Generalized workflow for chiral diol synthesis.

Step-by-Step General Protocol for Benzyl Protection of a Diol

This protocol is adapted from the synthesis of 4-benzyloxybutanol and illustrates the general principles of benzyl ether formation.[4]

-

Dissolution: Dissolve the starting diol (e.g., 1,3-butanediol) and benzyl bromide in a suitable dry solvent like tetrahydrofuran (THF) in a flask.[4]

-

Cooling: Cool the solution to 0°C using an ice bath to control the reaction's exothermicity.[4]

-

Base Addition: Add a strong base, such as potassium tert-butoxide, portion-wise while vigorously stirring.[4] The base deprotonates the more accessible hydroxyl group, which then acts as a nucleophile, attacking the benzyl bromide in a Williamson ether synthesis. Maintaining a low temperature is crucial to prevent side reactions.[4]

-

Quenching: After the reaction is complete, quench it by adding a dilute acid (e.g., 1 N HCl).[4]

-

Extraction: Extract the product into an organic solvent like diethyl ether. This separates the desired organic product from the aqueous layer containing salts and other water-soluble impurities.[4]

-

Washing and Drying: Wash the organic layer with water and brine to remove residual impurities, then dry it over an anhydrous salt like sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the resulting oil by vacuum distillation to obtain the pure product.[4]

Characterization and Quality Control

To ensure the suitability of (S)-4-Benzyloxy-1,3-butanediol for its intended applications, particularly in pharmaceutical synthesis, rigorous analytical characterization is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity. The spectra should be consistent with the expected arrangement of protons and carbons.

-

Gas Chromatography (GC): GC is employed to determine the chemical purity of the compound, with typical specifications being >96-98%.[1][5]

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most critical technique for determining the enantiomeric excess (e.e.) of the compound. A high chiral purity (typically ≥98%) is necessary for its use in asymmetric synthesis.[1]

-

Optical Rotation: The specific rotation is measured using a polarimeter and serves as a key indicator of the enantiomeric identity and purity.[1]

Applications in Drug Development and Organic Synthesis

(S)-4-Benzyloxy-1,3-butanediol is a quintessential chiral building block, a term used for enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules.[1][6] Its utility stems from its bifunctional nature, possessing two distinct hydroxyl groups that can be manipulated selectively.

-

Pharmaceutical Intermediary: It is a key intermediate in the synthesis of various pharmaceuticals.[1][2] The defined stereochemistry at the C3 position is transferred to the final active pharmaceutical ingredient (API), which is often critical for its biological activity and safety profile.

-

Versatile Synthetic Intermediate: The primary alcohol at the C1 position and the secondary alcohol at the C3 position exhibit different reactivities. This allows for selective protection, activation, or modification, enabling the construction of complex molecular architectures. The benzyl group serves as a robust protecting group for the C4 hydroxyl function, which can be readily removed under standard hydrogenolysis conditions at a later synthetic stage.

-

Specialty Chemicals: Beyond pharmaceuticals, it is used in the synthesis of specialty chemicals and agrochemicals where stereochemistry is important for efficacy.[1]

Role as a Versatile Synthetic Intermediate

The diagram below illustrates the synthetic options available from (S)-4-Benzyloxy-1,3-butanediol, highlighting its role as a versatile node in complex synthesis.

Caption: Synthetic utility of (S)-4-Benzyloxy-1,3-butanediol.

Safety, Handling, and Storage

While a specific safety data sheet for the (S)-enantiomer should always be consulted, general GHS hazard statements for this compound include warnings for being harmful if swallowed and causing skin and eye irritation.[7]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, should be worn during handling.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing.[10][11] Do not ingest or inhale.[11] Use in a well-ventilated area or under a chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, as recommended.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Conclusion

(S)-4-Benzyloxy-1,3-butanediol is a high-value chiral intermediate with significant applications in pharmaceutical and chemical research. Its well-defined stereochemistry and versatile functional groups provide a reliable platform for the enantioselective synthesis of complex target molecules. A thorough understanding of its properties, handling requirements, and synthetic potential is essential for any researcher or drug development professional seeking to leverage this powerful building block.

References

-

(R)-4-Benzyloxy-1,3-butanediol | C11H16O3. PubChem, NIH. [Link]

-

New diol processes: 1,3-propanediol and 1,4-butanediol. ResearchGate. [Link]

-

Synthesis of A. 4-Benzyloxybutanol. PrepChem.com. [Link]

-

Safety Data Sheet: 1,4-Butanediol. Carl ROTH. [Link]

-

The Many Applications of 1,4-Butanediol: A Key Role in Modern Industry. Zoran. [Link]

-

(S)-4-Benzyloxy-13-Butanediol 96.0%(GC). PureSynth. [Link]

-

1,3-Butanediol. Wikipedia. [Link]

-

1,3-Butanediol: The Versatile Organic Compound. Oreate AI Blog. [Link]

-

New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. [Link]

-

Chiral Building Blocks. 3ASenrise. [Link]

-

1,3-Butanediol. NIST WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pure-synth.com [pure-synth.com]

- 4. prepchem.com [prepchem.com]

- 5. (R)-4-Benzyloxy-1,3-butanediol | CymitQuimica [cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. (S)-4-Benzyloxy-1,3-butanediol | 85418-23-1 [amp.chemicalbook.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. dupont.co.uk [dupont.co.uk]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. fishersci.com [fishersci.com]

(S)-4-Benzyloxy-1,3-butanediol molecular weight

An In-Depth Technical Guide to (S)-4-Benzyloxy-1,3-butanediol: Properties, Synthesis, and Applications in Drug Development

Abstract

(S)-4-Benzyloxy-1,3-butanediol is a chiral building block of significant interest to the pharmaceutical and fine chemical industries. Its unique structural features, including a stereodefined secondary alcohol and a primary alcohol differentially protected by a benzyl ether, make it a versatile synthon for the construction of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust laboratory-scale synthesis and purification protocol, and explores its critical applications, particularly in the field of drug development. Authored for researchers, scientists, and process chemists, this document synthesizes technical data with practical, field-proven insights to serve as an essential resource for leveraging this valuable compound.

Introduction: The Strategic Value of a Chiral Synthon

In the landscape of modern medicinal chemistry and process development, the demand for enantiopure starting materials is paramount. The biological activity of a drug is often confined to a single enantiomer, making stereocontrolled synthesis a non-negotiable aspect of drug design and manufacturing. (S)-4-Benzyloxy-1,3-butanediol, also known as (3S)-4-phenylmethoxybutane-1,3-diol, emerges as a strategically important intermediate in this context.[1][2]

Its utility is rooted in three key features:

-

Pre-defined Stereochemistry: The (S)-configuration at the C-3 position provides a fixed stereocenter, allowing chemists to build molecular complexity without the need for challenging chiral separations or asymmetric reactions at this site.

-

Orthogonal Functionality: The molecule possesses two hydroxyl groups of differing reactivity—a primary and a secondary alcohol. This intrinsic difference allows for selective protection, activation, or derivatization, enabling a stepwise and controlled elaboration of the molecular framework.

-

Stable Protecting Group: The benzyloxy group serves as a robust protecting group for the primary alcohol, stable to a wide range of reaction conditions but readily removable via standard hydrogenolysis. This stability enhances its compatibility with diverse synthetic transformations.[1][2]

This guide delves into the core attributes of this compound, providing the technical foundation necessary for its effective application in research and development settings.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is fundamental to its successful application in the laboratory. (S)-4-Benzyloxy-1,3-butanediol is typically a colorless or slightly yellow, clear liquid under standard conditions.[1][2] The key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 196.25 g/mol | [1][2][3] |

| Molecular Formula | C₁₁H₁₆O₃ | [1][2][3] |

| CAS Number | 85418-23-1 | [1][2][3] |

| Appearance | Colorless or slightly yellow clear liquid | [1][2] |

| Boiling Point | 141 °C at 0.5 mmHg | [1][2][3] |

| Refractive Index (n²⁰/D) | 1.53 | [1][2][3] |

| Specific Optical Rotation | [α]²⁰/D = -7 to -13° (c=1 in Methanol) | [1][2] |

| Purity (Chiral) | ≥ 98% | [1][2] |

The specific optical rotation is a critical parameter, confirming the enantiomeric purity of the material. Its solubility in common organic solvents like methanol makes it highly suitable for a variety of reaction media.[1][4]

Synthesis, Purification, and Characterization

While several suppliers offer (S)-4-Benzyloxy-1,3-butanediol, understanding its synthesis is crucial for process optimization and scale-up. A common and reliable laboratory approach involves the stereoselective reduction of a suitable precursor, such as a β-hydroxy ester.

Proposed Synthetic Workflow

The following workflow outlines a logical and efficient pathway for the synthesis of (S)-4-Benzyloxy-1,3-butanediol from a commercially available chiral starting material. The key transformation is the reduction of an ester to a diol.

Caption: A typical laboratory synthesis workflow for (S)-4-Benzyloxy-1,3-butanediol.

Detailed Experimental Protocol: Ester Reduction

This protocol details the reduction of Ethyl (S)-3-hydroxy-4-(benzyloxy)butanoate using Lithium Aluminum Hydride (LiAlH₄).

Causality: LiAlH₄ is chosen for its high reactivity and efficacy in reducing esters to their corresponding primary alcohols. The reaction is performed in an anhydrous ether solvent like THF, with which LiAlH₄ is compatible and the starting material is soluble.

Protocol:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Reagent Preparation: Suspend 1.2 equivalents of LiAlH₄ in anhydrous Tetrahydrofuran (THF) and cool the slurry to 0°C using an ice bath.

-

Addition of Starting Material: Dissolve 1.0 equivalent of Ethyl (S)-3-hydroxy-4-(benzyloxy)butanoate in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the LiAlH₄ slurry, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching (Self-Validating System): Upon completion, cool the reaction back to 0°C. Cautiously and sequentially add H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams. This specific sequence (Fieser workup) is designed to produce a granular, easily filterable aluminum salt precipitate, simplifying the workup process and ensuring consistent results.

-

Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure diol.

Structural Confirmation

-

¹H NMR: Will confirm the presence of the benzyl group (aromatic protons ~7.3 ppm, CH₂ ~4.5 ppm), the diol backbone protons, and the hydroxyl protons (which are D₂O exchangeable).

-

¹³C NMR: Will show 11 distinct carbon signals corresponding to the molecular formula.

-

Mass Spectrometry: Will confirm the molecular weight of 196.25 g/mol .

-

Chiral HPLC: Is essential to confirm the enantiomeric excess (% ee) is ≥98%.

Applications in Drug Development and Research

The primary value of (S)-4-Benzyloxy-1,3-butanediol lies in its role as a versatile chiral intermediate.[1][2] Its differential diol functionality is a playground for synthetic chemists, enabling the construction of complex pharmacophores.

The Versatility of a Differentially Protected Diol

The distinct reactivity of the primary and secondary hydroxyl groups allows for selective chemical manipulation, which is a cornerstone of modern synthetic strategy.

Caption: Synthetic pathways enabled by the diol's differential reactivity.

This strategic flexibility makes it an ideal precursor for:

-

Chiral Building Blocks: It is used to create more complex chiral synthons essential for enantiomerically pure pharmaceuticals.[1][2]

-

Targeting Biological Pathways: The molecular scaffolds derived from this diol can be tailored to interact with specific biological targets.[2]

-

Specialty Chemicals: Beyond pharmaceuticals, its structural features are valuable in the formulation of specialty chemicals and agrochemicals where stereochemistry can influence efficacy.[1][2]

Safety, Handling, and Storage

While no specific comprehensive safety data sheet for the (S)-enantiomer is widely available, data from related butanediols and standard laboratory practice dictate the necessary precautions.

-

Hazard Identification: Based on analogous structures, the compound may be harmful if swallowed and can cause skin and serious eye irritation.[5]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][6] All handling should be performed in a well-ventilated fume hood.[7]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not ingest or inhale.[8] Wash hands thoroughly after handling.[5] In case of a spill, absorb with an inert material and place it in an appropriate container for disposal.[7]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are between 2-8°C.[1][2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(S)-4-Benzyloxy-1,3-butanediol is more than just a chemical reagent; it is an enabling tool for innovation in stereoselective synthesis. Its well-defined stereochemistry, coupled with versatile and differentially protected functional groups, provides chemists with a reliable and powerful starting point for constructing complex molecular architectures. For researchers and drug development professionals, a mastery of its properties and synthesis is a key step toward the efficient and elegant creation of the next generation of enantiopure therapeutics and fine chemicals.

References

- (S)-4-Benzyloxy-1,3-Butanediol 96.0%(GC). PureSynth.

- (S)-4-Benzyloxy-1,3-butanediol. Chem-Impex.

- 4-Benzyloxy-1,3-butanediol Product Description. ChemicalBook.

- (S)-4-Benzyloxy-1,3-butanediol. Chem-Impex.

- 1,3-Butanediol: The Versatile Organic Compound.

- Product Safety Summary Sheet. DuPont UK.

- (R)-4-Benzyloxy-1,3-butanediol | C11H16O3. PubChem - NIH.

- 4-Benzyloxy-1,3-butanediol | 71998-70-4. TCI AMERICA.

- SAFETY D

- Safety D

- SAFETY D

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pure-synth.com [pure-synth.com]

- 4. 71998-70-4 CAS MSDS (4-Benzyloxy-1,3-butanediol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. dupont.co.uk [dupont.co.uk]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. fishersci.com [fishersci.com]

(S)-4-Benzyloxy-1,3-butanediol price per gram

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: (S)-4-Benzyloxy-1,3-butanediol: A Guide to Pricing, Procurement, and Application

Abstract

(S)-4-Benzyloxy-1,3-butanediol is a high-value chiral building block essential for the stereoselective synthesis of complex molecules, particularly in pharmaceutical development. Its unique structure, featuring a versatile benzyloxy protecting group and two stereocenters, makes it an ideal starting material for creating enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the current market price for (S)-4-Benzyloxy-1,3-butanediol, offers a detailed protocol for its quality control verification upon procurement, and presents an exemplary application in synthetic organic chemistry. By integrating market data with rigorous scientific protocols, this document serves as a critical resource for researchers and developers aiming to leverage this synthon in their discovery and scale-up campaigns.

Introduction to (S)-4-Benzyloxy-1,3-butanediol: The Strategic Chiral Synthon

(S)-4-Benzyloxy-1,3-butanediol, also known as (3S)-4-phenylmethoxybutane-1,3-diol, is a member of the chiral diol family, which is foundational in asymmetric synthesis.[1] Chiral diols are crucial intermediates in the manufacturing of a wide array of biologically active products, from pharmaceuticals to agrochemicals.[1] The strategic importance of (S)-4-Benzyloxy-1,3-butanediol lies in its pre-defined stereochemistry and the chemical handles it offers for further elaboration.

The primary hydroxyl group at the C1 position and the secondary hydroxyl at the C3 position exhibit different reactivities, allowing for selective functionalization. The benzyl ether at the C4 position serves as a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed via hydrogenolysis. This combination of features makes it a valuable precursor for molecules that require a 1,3-diol motif, a common structural element in many natural products and synthetic drugs.[2]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₃ | [3] |

| Molecular Weight | 196.25 g/mol | [3] |

| Appearance | Colorless or slightly yellow clear liquid | [3] |

| Boiling Point | 141 °C / 0.5 mmHg | [3] |

| CAS Number | 85418-23-1 (for the (S)-enantiomer) | [3] |

| 81096-93-7 (for the (R)-enantiomer) | [4] | |

| 71998-70-4 (for the racemate) | [5] |

It is critical for researchers to use the correct CAS number during procurement to ensure the desired stereoisomer is acquired. The (S)-enantiomer is specifically identified by CAS number 85418-23-1.[3]

Market Price Analysis and Procurement Strategy

The price of (S)-4-Benzyloxy-1,3-butanediol is highly dependent on factors such as purity (especially chiral purity), quantity, and supplier. As a specialty chemical, its cost is significantly higher than that of commodity solvents or reagents. The following table summarizes pricing from various suppliers, providing a snapshot of the current market.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Price per Gram (USD) |

| TCI America | B3326 | >97.0% (GC) | 1 g | $200.00 | $200.00 |

| PureSynth | PSR21819 | >96.0% (GC) | 1 g | ~$256.74 (₹23,554.00)¹ | ~$256.74 |

| Chem-Impex | 28099 | ≥98% (Chiral Purity) | 1 g | $556.03 | $556.03 |

¹Price converted from INR to USD at an approximate rate of 1 INR = 0.0109 USD as of January 2026 and is subject to fluctuation.[6]

The significant price variation underscores the importance of a sound procurement strategy. While higher price often correlates with higher purity and more extensive quality documentation, researchers must balance cost with the requirements of their specific application. For early-stage discovery, a lower-purity grade may be acceptable, whereas for late-stage development or cGMP synthesis, a fully characterized, high-purity material is non-negotiable.

Critical Protocol: Incoming Quality Control and Verification

To ensure the integrity of experimental results, it is imperative to establish a self-validating system for all incoming starting materials. The following protocol outlines a comprehensive QC workflow for (S)-4-Benzyloxy-1,3-butanediol.

Objective: To verify the identity, purity, and enantiomeric excess of newly acquired (S)-4-Benzyloxy-1,3-butanediol.

Methodology:

-

Documentation Review & Physical Inspection:

-

Causality: This initial step prevents wasted resources on contaminated or incorrect materials.

-

1.1. Cross-reference the supplier's Certificate of Analysis (CoA) with the product label, ensuring the CAS number (85418-23-1), lot number, and product name match.

-

1.2. Visually inspect the material. It should be a colorless to slightly yellow clear liquid.[3] Note any discoloration, particulates, or phase separation.

-

-

Identity Verification via NMR Spectroscopy:

-

Causality: Nuclear Magnetic Resonance (NMR) provides an unambiguous structural fingerprint of the molecule.

-

2.1. Prepare a sample by dissolving ~5-10 mg of the diol in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD).

-

2.2. Acquire a ¹H NMR spectrum. The resulting spectrum should be consistent with the structure of (S)-4-Benzyloxy-1,3-butanediol, showing characteristic peaks for the aromatic protons of the benzyl group, the benzylic CH₂, and the aliphatic protons of the butanediol backbone.

-

2.3. Acquire a ¹³C NMR spectrum to confirm the presence of 11 distinct carbon signals.

-

-

Purity Assessment via HPLC:

-

Causality: High-Performance Liquid Chromatography (HPLC) is a sensitive method for quantifying the purity of the compound and detecting non-volatile impurities.

-

3.1. Develop a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of water and acetonitrile).

-

3.2. Inject a solution of the diol and monitor the elution profile using a UV detector (approx. 254 nm for the benzyl group).

-

3.3. The main peak should account for >97% of the total integrated peak area (or as per supplier specification).

-

-

Enantiomeric Purity (ee%) Determination via Chiral HPLC:

-

Causality: This is the most critical test for a chiral building block. It confirms that the material is the desired enantiomer and not a racemic mixture.

-

4.1. Utilize a chiral stationary phase column (e.g., Chiralcel OD-H or similar).

-

4.2. Develop an isocratic mobile phase, typically a mixture of hexane and isopropanol.

-

4.3. Inject the sample and analyze the chromatogram. A high-quality sample will show a single major peak corresponding to the (S)-enantiomer.

-

4.4. If available, inject a sample of the racemate (CAS 71998-70-4) to confirm the retention times of both the (S) and (R) enantiomers and validate the method's resolving power.

-

Application Protocol: Stereoselective Synthesis of a Protected δ-Amino Alcohol

This protocol demonstrates the use of (S)-4-Benzyloxy-1,3-butanediol as a precursor in a "borrowing hydrogen" amination reaction to form a valuable chiral amino alcohol intermediate.[7] This class of reaction is highly atom-economical and is a cornerstone of modern green chemistry.

Objective: To synthesize (3S)-4-(benzyloxy)-3-hydroxy-N-phenylbutan-1-amine from (S)-4-Benzyloxy-1,3-butanediol and aniline.

Reaction Scheme:

Step-by-Step Methodology:

-

Reactor Setup:

-

Causality: The reaction is catalyzed by an air-sensitive Iridium complex, necessitating an inert atmosphere to prevent catalyst deactivation.

-

1.1. Place a magnetic stir bar into a 25 mL oven-dried Schlenk flask.

-

1.2. Seal the flask with a rubber septum, and purge with dry argon or nitrogen for 15 minutes.

-

-

Reagent Addition:

-

Causality: Reagents are added under a positive pressure of inert gas to maintain the anhydrous and oxygen-free environment.

-

2.1. Under a positive flow of argon, add the Iridium catalyst precursor [Ir(Cp*)Cl₂]₂ (e.g., 0.025 mmol) and the additive sodium hypophosphite (NaH₂PO₂) (e.g., 0.1 mmol).

-

2.2. Add (S)-4-Benzyloxy-1,3-butanediol (1.0 mmol, 196.25 mg).

-

2.3. Add anhydrous toluene (5 mL) via syringe.

-

2.4. Finally, add aniline (1.2 mmol, 112 mg) via syringe.

-

-

Reaction Execution:

-

Causality: Heating is required to drive the catalytic cycle, which involves the temporary oxidation of the alcohol to an aldehyde, imine formation, and subsequent reduction.

-

3.1. Immerse the flask in a pre-heated oil bath at 110 °C.

-

3.2. Stir the reaction vigorously for 12-24 hours.

-

3.3. Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS.

-

-

Work-up and Purification:

-

Causality: The work-up removes the catalyst and inorganic salts, while column chromatography separates the desired product from unreacted starting materials and byproducts.

-

4.1. Cool the reaction mixture to room temperature.

-

4.2. Dilute the mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

4.3. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

4.4. Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to elute the product.

-

-

Characterization:

-

Causality: Full characterization confirms the successful synthesis and purity of the final product.

-

5.1. Obtain ¹H and ¹³C NMR spectra to confirm the structure.

-

5.2. Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

5.3. Verify the retention of stereochemical integrity using chiral HPLC.

-

Conclusion

(S)-4-Benzyloxy-1,3-butanediol is a powerful and versatile chiral synthon, but its effective use is predicated on a thorough understanding of its market landscape and stringent adherence to quality control. The significant investment per gram necessitates careful supplier selection and robust incoming material verification to safeguard against costly experimental failures. As demonstrated, this building block provides an entry point to valuable chiral intermediates, such as amino alcohols, through modern, efficient synthetic methods. By combining prudent procurement strategies with rigorous analytical validation and advanced synthetic application, researchers and drug development professionals can fully exploit the potential of this critical molecule to accelerate the creation of novel, enantiomerically pure chemical entities.

References

-

Xe. (2026). 1 INR to USD - Indian Rupees to US Dollars Exchange Rate. [Link]

-

ResearchGate. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization. [Link]

-

Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. [Link]

-

ACS Omega. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity. [Link]

-

Catalysis Science & Technology. (2013). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. [Link]

-

MDPI. (2021). Biotechnological Production of Optically Pure 2,3-Butanediol. [Link]

-

MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. [Link]

-

National Institutes of Health. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones. [Link]

-

National Institutes of Health. (2024). Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-4-Benzyloxy-1,3-butanediol | 81096-93-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 4-Benzyloxy-1,3-butanediol | 71998-70-4 | TCI AMERICA [tcichemicals.com]

- 6. 1 INR to USD - Indian Rupees to US Dollars Exchange Rate [xe.com]

- 7. Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Chiral Building Block: An In-depth Technical Guide to the Discovery and History of 1,3-Butanediols

For researchers, scientists, and professionals in drug development, the journey of a molecule from a laboratory curiosity to a cornerstone of synthesis is a testament to the evolution of chemical sciences. This guide provides an in-depth exploration of chiral 1,3-butanediols, charting their historical course from early racemic preparations to the sophisticated stereoselective syntheses that underpin modern pharmaceutical innovation. We will delve into the fundamental principles that govern their synthesis, offering field-proven insights into the causality behind experimental choices and presenting a validated understanding of these vital chiral synthons.

The Dawn of 1,3-Butanediol: A Racemic Origin

The story of 1,3-butanediol begins not with its chiral identity, but with its synthesis as a racemic mixture. Early industrial production, driven by the demand for solvents, humectants, and polymer precursors, relied on a straightforward and robust chemical process: the aldol condensation of acetaldehyde.[1][2] This reaction, typically carried out in an alkaline aqueous medium, produces 3-hydroxybutanal (acetaldol). Subsequent hydrogenation of this intermediate, often employing a nickel catalyst, yields racemic 1,3-butanediol.[1][3]

This classical approach, while efficient for producing the racemate, offered no control over the stereochemistry at the C3 position, resulting in an equal mixture of the (R)- and (S)-enantiomers. For many early industrial applications, this lack of stereochemical purity was inconsequential. However, as the fields of pharmacology and materials science advanced, the profound impact of chirality on biological activity and material properties became increasingly evident, setting the stage for the pursuit of enantiomerically pure 1,3-butanediols.

The Emergence of Chirality: Resolution and the Quest for Enantiopurity

The recognition of 1,3-butanediol as a chiral molecule, possessing a stereocenter at the C3 position, marked a pivotal moment in its history. While a definitive historical account of the very first resolution of racemic 1,3-butanediol is not prominently documented in readily available literature, the development of techniques for separating enantiomers in the broader field of chemistry paved the way for accessing the individual stereoisomers of this diol. The assignment of distinct CAS numbers for (R)-1,3-butanediol (6290-03-5) and (S)-1,3-butanediol (24621-61-2) signifies their establishment as unique chemical entities.[3]

Early methods for obtaining enantiomerically enriched or pure 1,3-butanediols likely relied on classical resolution techniques. These methods involve the reaction of the racemic diol with a chiral resolving agent to form a pair of diastereomers. These diastereomers, possessing different physical properties, could then be separated by conventional methods such as crystallization or chromatography. Subsequent removal of the chiral auxiliary would then yield the individual enantiomers. While effective, these classical resolution methods are often laborious and limited to a theoretical maximum yield of 50% for the desired enantiomer.

A significant advancement in the separation of 1,3-butanediol enantiomers came with the advent of enzymatic kinetic resolution. This technique leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. A notable example is the use of Candida antarctica lipase B (CAL-B) for the acetylation of racemic 1,3-butanediol with vinyl acetate. In this process, CAL-B selectively acetylates the (R)-enantiomer, allowing for the separation of (R)-3-hydroxybutyl acetate from the unreacted (S)-1,3-butanediol.[4]

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 1,3-Butanediol[4]

-

Materials: Racemic 1,3-butanediol, vinyl acetate, Candida antarctica lipase B (CAL-B), methylene chloride, silica gel for chromatography.

-

Procedure:

-

A mixture of racemic 1,3-butanediol (e.g., 20 mmol), vinyl acetate (e.g., 30 mmol), and CAL-B (e.g., 0.2 g) is gently agitated at a controlled temperature (e.g., 30 °C).

-

The progress of the reaction is monitored by a suitable analytical technique, such as chiral gas chromatography (GC), until complete conversion of one enantiomer is observed.

-

The reaction mixture is diluted with an organic solvent like methylene chloride, and the enzyme is removed by filtration.

-

The solvent is evaporated, and the resulting residue, containing (S)-1,3-butanediol and (R)-3-hydroxybutyl acetate, is purified by silica gel chromatography to isolate the (S)-enantiomer.

-

This enzymatic approach represents a more efficient and elegant method for accessing the (S)-enantiomer compared to classical resolution.

The Modern Era of Synthesis: Asymmetric Strategies for Chiral 1,3-Butanediols

The demand for enantiomerically pure 1,3-butanediols, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its therapeutic efficacy and safety, spurred the development of highly efficient asymmetric synthetic methods. These strategies aim to directly produce a single enantiomer from a prochiral starting material, overcoming the 50% yield limitation of classical and kinetic resolutions.

The Preeminence of (R)-1,3-Butanediol in Pharmaceutical Synthesis

(R)-1,3-butanediol is a crucial chiral building block in the synthesis of numerous pharmaceuticals, most notably as a precursor for azetidinone derivatives, which are key intermediates for penem and carbapenem β-lactam antibiotics.[5][6] This significant application has driven extensive research into stereoselective routes to the (R)-enantiomer.

One of the most successful and widely adopted strategies is the asymmetric reduction of the prochiral ketone, 4-hydroxy-2-butanone. This transformation can be achieved through both biocatalytic and chemocatalytic methods.

Microorganisms and their isolated enzymes have proven to be exceptionally effective catalysts for the stereoselective reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol. A variety of yeast and bacteria strains, such as Candida krusei and Pichia jadinii, have been identified and optimized for this biotransformation, often achieving excellent yields and near-perfect enantioselectivity (>99% ee).[6][7][8]

The enzymatic reduction typically utilizes a carbonyl reductase that exhibits a strong preference for delivering a hydride to one face of the carbonyl group of 4-hydroxy-2-butanone. The process relies on a cofactor, usually NADH or NADPH, which is regenerated in situ by the metabolism of a co-substrate like glucose.

Figure 1: Biocatalytic asymmetric reduction of 4-hydroxy-2-butanone.

Table 1: Comparison of Biocatalysts for the Synthesis of (R)-1,3-Butanediol

| Biocatalyst | Substrate Concentration | Yield | Enantiomeric Excess (ee) | Reference |

| Candida krusei ZJB-09162 | 45 g/L | 83.9% | 99.0% | [8] |

| Pichia jadinii HBY61 | 45 g/L | 85.1% | 100% | [7] |

While biocatalysis is highly effective, chemo-catalytic methods offer advantages in terms of reaction conditions and catalyst recovery. Asymmetric hydrogenation using chiral metal complexes has been successfully applied to the synthesis of (R)-1,3-butanediol. For instance, ruthenium complexes of chiral phosphine-aminophosphine ligands have been shown to catalyze the reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with good enantioselectivity.[5]

Deracemization: A Powerful Strategy for 100% Theoretical Yield

To overcome the 50% yield limitation of kinetic resolution, deracemization strategies have been developed. These innovative approaches convert a racemate into a single enantiomer, thus achieving a theoretical yield of 100%. A particularly elegant example is the whole-cell stereoinverting cascade system for the synthesis of (R)-1,3-butanediol from racemic 1,3-butanediol.[1][5][9]

This system employs two distinct microorganisms with complementary stereoselectivities:

-

A strain that selectively oxidizes the (S)-enantiomer of 1,3-butanediol to 4-hydroxy-2-butanone. Candida parapsilosis is an example of a microorganism used for this step.[9]

-

A second strain that stereoselectively reduces the intermediate 4-hydroxy-2-butanone to the (R)-enantiomer of 1,3-butanediol.

Figure 2: Deracemization of racemic 1,3-butanediol via a whole-cell cascade.

Emerging Frontiers: Organocatalysis and Biosynthesis from Renewable Feedstocks

The field of asymmetric synthesis is continually evolving, with organocatalysis emerging as a powerful tool that avoids the use of metals. Proline and its derivatives have been successfully employed as organocatalysts in the asymmetric aldol reaction to produce chiral 1,3-keto alcohols with high enantiomeric excess.[10] These intermediates can then be stereoselectively reduced to the corresponding chiral 1,3-diols.[10]

Furthermore, in a paradigm shift away from petrochemical feedstocks, researchers have successfully engineered metabolic pathways in microorganisms, such as Escherichia coli, to produce (R)-1,3-butanediol directly from glucose.[11] This biosynthetic approach offers a sustainable and environmentally benign route to this valuable chiral building block.

The Synthesis of (S)-1,3-Butanediol: An Underexplored Frontier

While the synthesis of (R)-1,3-butanediol is well-established, dedicated, high-yield methods for its enantiomer, (S)-1,3-butanediol, are less extensively reported. As previously discussed, enzymatic kinetic resolution of the racemate provides a viable route to the (S)-enantiomer.[4]

Additionally, the involvement of enzymes from the fatty acid β-oxidation (FABO) pathway in engineered microorganisms has been suggested as a potential route for the synthesis of (S)-1,3-butanediol from 3-hydroxybutyryl-CoA.[11] Further research in this area could lead to the development of efficient biocatalytic methods for the production of the (S)-enantiomer, which may hold unique potential in pharmaceutical and materials science applications.

Conclusion: A Molecule of Enduring Significance

The journey of chiral 1,3-butanediols from their racemic origins to their production through highly sophisticated stereoselective methods is a microcosm of the advancement of organic chemistry. The relentless pursuit of enantiopurity has transformed this seemingly simple diol into a highly valuable and versatile chiral building block, indispensable in the synthesis of life-saving medicines and advanced materials. As the principles of green chemistry and sustainability continue to shape the future of chemical synthesis, the development of biocatalytic and biosynthetic routes to chiral 1,3-butanediols from renewable resources will undoubtedly be a major focus of future research, ensuring the enduring significance of this remarkable molecule.

References

-

Gümüş, M., Acar, E., & Tirit, Z. (2021). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 6(1), 106-119. [Link]

-

Nie, Y., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Microbial Cell Factories, 19(1), 118. [Link]

-

Nie, Y., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. ResearchGate. [Link]

-

Zheng, Z., et al. (2012). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. Applied Microbiology and Biotechnology, 94(5), 1235-1243. [Link]

-

What are the synthesis methods of 1,3-butanediol? (2023). Knowledge. [Link]

-

1,3-Butanediol. Wikipedia. [Link]

-

Direct Conversion of 1,3-Butanediol to 1,3-Butadiene over ZSM-22 Catalysts: Influence of the Si/Al Ratio. (2022). MDPI. [Link]

-

Yang, T., et al. (2014). Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. Journal of Industrial Microbiology & Biotechnology, 41(12), 1743-1752. [Link]

-

A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults. (2023). PMC. [Link]

-

Low dose 1,3-butanediol reverses age-associated vascular dysfunction independent of ketone body β-hydroxybutyrate. ResearchGate. [Link]

-

An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. (2021). MDPI. [Link]

-

Zheng, Z., et al. (2012). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. PubMed. [Link]

-

Kataoka, N., et al. (2013). Improvement of (R)-1,3-butanediol production by engineered Escherichia coli. Journal of Bioscience and Bioengineering, 115(5), 475-480. [Link]

Sources

- 1. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,3-Butanediol - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Two-Step Synthesis of (S)-4-Benzyloxy-1,3-butanediol

Introduction and Strategic Overview

(S)-4-Benzyloxy-1,3-butanediol is a valuable chiral building block in synthetic organic chemistry. Its vicinal diol functionality, coupled with a benzyl-protected primary alcohol, makes it a versatile intermediate for the synthesis of complex, biologically active molecules, including pheromones, fragrances, and key pharmaceutical precursors like azetidinone derivatives for carbapenem antibiotics.[1][2][3]

This application note provides a comprehensive, two-step protocol for the synthesis of (S)-4-Benzyloxy-1,3-butanediol, starting from the commercially available chiral precursor, ethyl (S)-4-chloro-3-hydroxybutanoate.[4][5] The synthetic strategy is predicated on two fundamental and robust transformations in organic chemistry:

-

Williamson Ether Synthesis: The primary chloride at the C-4 position of the starting material is displaced by a benzyl alkoxide nucleophile to form the corresponding benzyl ether.

-

Ester Reduction: The ethyl ester moiety is selectively reduced to a primary alcohol using a metal hydride reagent, yielding the target diol.

This guide is designed for researchers in synthetic chemistry and drug development, offering not just a procedural walkthrough but also in-depth explanations of the underlying principles and experimental rationale to ensure successful and reproducible execution.

Overall Synthetic Workflow

The transformation from the starting material to the final product follows a logical and efficient pathway, as illustrated below. Each step is designed to produce a high yield of the desired intermediate or product, which can be purified using standard laboratory techniques.

Caption: High-level workflow for the synthesis of (S)-4-Benzyloxy-1,3-butanediol.

Part I: Williamson Ether Synthesis of Ethyl (S)-4-benzyloxy-3-hydroxybutanoate

Principle and Mechanistic Insight

The first step is a classic Williamson ether synthesis, a reliable method for forming ethers via an SN2 (bimolecular nucleophilic substitution) mechanism.[6][7] In this protocol, sodium benzyl alkoxide is generated in situ by deprotonating benzyl alcohol with a strong base, sodium hydride (NaH). The resulting alkoxide is a potent nucleophile that attacks the electron-deficient primary carbon (C-4) of ethyl (S)-4-chloro-3-hydroxybutanoate, displacing the chloride leaving group.

Key Considerations:

-

Choice of Base: Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide.

-

SN2 Selectivity: The reaction site is a primary alkyl chloride, which is ideal for the SN2 mechanism, minimizing the potential for competing elimination (E2) reactions.[8][9]

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are suitable polar aprotic solvents. They effectively solvate the sodium cation without interfering with the nucleophilicity of the alkoxide, thereby accelerating the SN2 reaction rate.[6]

-

Role of the Free Hydroxyl: The secondary hydroxyl group on the starting material will also be deprotonated by NaH. However, the resulting secondary alkoxide is sterically bulkier and less reactive as a nucleophile compared to the benzyl alkoxide. Furthermore, intramolecular cyclization to form an epoxide is a possible side reaction but is generally slower than the intermolecular reaction with the more reactive benzyl alkoxide, especially when the latter is used in slight excess.

Detailed Experimental Protocol: Step 1

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| Ethyl (S)-4-chloro-3-hydroxybutanoate | 166.60 | 30.0 | 1.0 | 5.0 g |

| Sodium Hydride (60% dispersion in oil) | 24.00 (NaH) | 36.0 | 1.2 | 1.44 g |

| Benzyl Alcohol | 108.14 | 33.0 | 1.1 | 3.4 mL (3.57 g) |

| Anhydrous N,N-Dimethylformamide (DMF) | - | - | - | 100 mL |

| Saturated aq. NH₄Cl | - | - | - | ~50 mL |

| Ethyl Acetate | - | - | - | ~300 mL |

| Brine | - | - | - | ~50 mL |

| Anhydrous MgSO₄ | - | - | - | As needed |

Procedure:

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Base Preparation: Under a nitrogen atmosphere, suspend sodium hydride (1.44 g, 36.0 mmol) in anhydrous DMF (50 mL). Cool the suspension to 0 °C using an ice-water bath.

-

Alkoxide Formation: Slowly add benzyl alcohol (3.4 mL, 33.0 mmol) dropwise to the NaH suspension over 15 minutes. A vigorous evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of sodium benzyl alkoxide.

-

Nucleophilic Substitution: In a separate flask, dissolve ethyl (S)-4-chloro-3-hydroxybutanoate (5.0 g, 30.0 mmol) in anhydrous DMF (50 mL). Add this solution dropwise to the cold alkoxide mixture over 30 minutes.

-

Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

-

Workup: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~50 mL) to destroy any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and add deionized water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic extracts and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes, to yield ethyl (S)-4-benzyloxy-3-hydroxybutanoate as a colorless oil.

Part II: Reduction of Ethyl (S)-4-benzyloxy-3-hydroxybutanoate

Principle and Mechanistic Insight

The second step involves the reduction of the ester functional group to a primary alcohol. While sodium borohydride (NaBH₄) is a mild reducing agent capable of reducing aldehydes and ketones, it is generally unreactive towards esters.[10][11] Therefore, a more powerful hydride donor is required. Lithium borohydride (LiBH₄) is an excellent choice for this transformation, offering a good balance of reactivity and selectivity. It is stronger than NaBH₄ but generally safer and easier to handle than the highly reactive lithium aluminum hydride (LiAlH₄).[12][13]

The mechanism proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the borohydride complex.[10]

-

The first hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

This intermediate collapses, expelling the ethoxide (⁻OEt) leaving group to form an aldehyde intermediate.

-

The aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, yielding a primary alkoxide.

-

An aqueous workup protonates the alkoxide to give the final diol product.

Caption: Reaction pathway for the reduction of the ester to the diol.

Detailed Experimental Protocol: Step 2

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| Ethyl (S)-4-benzyloxy-3-hydroxybutanoate | 238.28 | 20.0 | 1.0 | 4.77 g |

| Lithium Borohydride (LiBH₄) | 21.78 | 44.0 | 2.2 | 0.96 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | - | 100 mL |

| 1 M aq. HCl | - | - | - | As needed |

| Ethyl Acetate | - | - | - | ~200 mL |

| Saturated aq. NaHCO₃ | - | - | - | ~50 mL |

| Brine | - | - | - | ~50 mL |

| Anhydrous Na₂SO₄ | - | - | - | As needed |

Procedure:

-

Setup: In a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve the intermediate ester (4.77 g, 20.0 mmol) in anhydrous THF (100 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Carefully add lithium borohydride (0.96 g, 44.0 mmol) portion-wise over 15 minutes. Caution: LiBH₄ reacts with moisture. Handle under an inert atmosphere.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 3-4 hours, or until TLC analysis (1:1 Hexane:Ethyl Acetate) indicates complete consumption of the starting material.

-

Quenching: Cool the mixture back to 0 °C. Quench the reaction by the very slow, dropwise addition of deionized water (~10 mL), followed by 1 M HCl until the pH is ~7 and gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diol.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 40% to 70% ethyl acetate in hexanes to afford the pure (S)-4-Benzyloxy-1,3-butanediol as a viscous, colorless oil. A diol-bonded stationary phase can also be effective for this polar molecule.[14][15]

Characterization and Data Summary

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

¹H NMR (CDCl₃): Expected signals include aromatic protons of the benzyl group (~7.3 ppm), the benzylic methylene protons (~4.5 ppm), methine protons of the diol backbone, and the hydroxyl protons (which may be broad and exchangeable with D₂O).

-

¹³C NMR (CDCl₃): Signals corresponding to the aromatic carbons, benzylic carbon, and the two carbons bearing hydroxyl groups are expected.

-

FT-IR (neat): A broad absorption band in the region of 3400 cm⁻¹ is characteristic of the O-H stretching of the alcohol groups.

-

Optical Rotation ([α]D): A specific rotation measurement will confirm the retention of the (S)-stereochemistry.

Summary of Reaction Parameters and Expected Yields

| Step | Reaction Type | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield |

| 1 | Williamson Ether Synthesis | NaH, Benzyl Alcohol | DMF | 0 → RT | 4 - 6 | 80 - 90% |

| 2 | Ester Reduction | LiBH₄ | THF | 0 → RT | 3 - 5 | 85 - 95% |

References

- (Reference placeholder for a specific applic

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link][8]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link][10]

-

ResearchGate. Synthesis of Ethyl ( R )-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing ( S )-Specific Secondary Alcohol Dehydrogenase. [Link][16]

-

ARKIVOC. Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. [Link][4]

- (Reference placeholder for a specific application of the starting m

-

Google Patents. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate. [17]

-

National Center for Biotechnology Information. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. [Link][7]

-

PubMed. Enhancement of Ethyl (S)-4-chloro-3-hydroxybutanoate Production at High Substrate Concentration by in Situ Resin Adsorption. [Link][5]

- (Reference placeholder for a specific application of the starting m

- (Reference placeholder for a specific application of the starting m

- (Reference placeholder for a specific application of the starting m

-

Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. [Link][18]

- (Reference placeholder for a specific applic

-

ResearchGate. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. [Link][1]

-

YouTube. LiAlH4 vs NaBH4 Carbonyl Reactions and Selective Reduction. [Link][11]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link][19]

-

ResearchGate. Application of Diol column under adsorption and mixed partition-adsorption normal-phase liquid chromatography mode for the separation of purines and pyrimidines. [Link][14]

- (Reference placeholder for a rel

-

Andrew G. Myers Research Group. Chem 115 - Reagents. [Link][12]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link][9]

-

PubMed Central. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. [Link][2]

-

Oreate AI Blog. LiAlH₄ vs. NaBH₄: A Comparative Analysis of Reducing Agents. [Link][20]

-

Hawach Scientific. Diol HPLC Column and C30 HPLC Column. [Link][21]

- (Reference placeholder for a rel

- (Reference placeholder for a rel

- (Reference placeholder for a rel

-

ResearchGate. Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. [Link][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Enhancement of ethyl (S)-4-chloro-3-hydroxybutanoate production at high substrate concentration by in situ resin adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. separationmethods.com [separationmethods.com]

- 16. researchgate.net [researchgate.net]

- 17. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. LiAlHâ vs NaBHâ: A Comparative Analysis of Reducing Agents - Oreate AI Blog [oreateai.com]

- 21. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]

The Potential of (S)-4-Benzyloxy-1,3-butanediol as a Chiral Auxiliary: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. Chiral auxiliaries are powerful tools in this endeavor, enabling the stereoselective formation of new chiral centers. This guide delves into the prospective use of (S)-4-Benzyloxy-1,3-butanediol as a chiral auxiliary, providing a framework of its potential applications, the underlying principles of stereocontrol, and detailed protocols based on analogous, well-established systems. While direct literature detailing the extensive use of (S)-4-Benzyloxy-1,3-butanediol as a chiral auxiliary is not widely available, its structural features suggest a significant potential for applications in asymmetric synthesis.

Introduction to Chiral Auxiliaries and the Promise of (S)-4-Benzyloxy-1,3-butanediol

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse.[2] The effectiveness of a chiral auxiliary is determined by several factors: it must be readily available in high enantiomeric purity, easily attached to the substrate, exert a high degree of stereocontrol in the desired reaction, and be removable under mild conditions without racemization of the newly formed stereocenter.[3]

(S)-4-Benzyloxy-1,3-butanediol is a promising candidate for a chiral auxiliary due to its inherent chirality and the presence of multiple functional groups. Its 1,3-diol structure allows for the formation of chiral acetals and ketals, which can effectively shield one face of a reactive intermediate. The benzyloxy group can play a crucial role in chelation control with metal-based reagents, further enhancing stereoselectivity.

Core Applications and Mechanisms of Stereocontrol

The primary utility of a chiral diol like (S)-4-Benzyloxy-1,3-butanediol would be in the formation of chiral acetals or ketals from prochiral aldehydes and ketones, respectively. These chiral acetals can then be used in a variety of diastereoselective reactions.

Diastereoselective Enolate Alkylation

A key application of chiral auxiliaries is in the diastereoselective alkylation of enolates.[4] While classic examples often involve oxazolidinones, a similar strategy can be envisioned using a chiral acetal derived from (S)-4-Benzyloxy-1,3-butanediol. The chiral auxiliary would create a sterically hindered environment around the enolate, directing the approach of an electrophile to the less hindered face.

Proposed Mechanism of Stereocontrol:

The stereochemical outcome of the alkylation is dictated by the conformation of the enolate, which is influenced by the chiral auxiliary. The bulky benzyloxy group is expected to orient itself away from the reactive center, creating a significant steric bias. This would force the incoming electrophile to approach from the opposite face, leading to the preferential formation of one diastereomer.

Protocol: Diastereoselective Alkylation of a Chiral Acetal (General Procedure)

This protocol is a general guideline based on established procedures for other chiral auxiliaries and would require optimization for a substrate derivatized with (S)-4-Benzyloxy-1,3-butanediol.

Step 1: Formation of the Chiral Acetal

-

To a solution of the prochiral carbonyl compound (1.0 equiv) in toluene (0.5 M), add (S)-4-Benzyloxy-1,3-butanediol (1.1 equiv) and a catalytic amount of p-toluenesulfonic acid (0.05 equiv).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, wash with saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the chiral acetal.

Step 2: Diastereoselective Alkylation

-

Dissolve the chiral acetal (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-

Add a strong base, such as lithium diisopropylamide (LDA) (1.1 equiv), dropwise and stir for 1 hour to form the enolate.

-

Add the alkylating agent (e.g., benzyl bromide) (1.2 equiv) and continue stirring at -78 °C for 4-6 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

-

Purify the product by flash column chromatography.

Asymmetric Aldol Reactions

Asymmetric aldol reactions are a powerful tool for the construction of carbon-carbon bonds with the simultaneous creation of two new stereocenters.[5] Chiral auxiliaries, particularly those capable of forming boron enolates, have shown exceptional efficacy in these reactions.[1] A derivative of (S)-4-Benzyloxy-1,3-butanediol could potentially be used to form a chiral ester or amide, which could then undergo a highly diastereoselective aldol reaction.

Proposed Mechanism of Stereocontrol:

The stereoselectivity of the aldol reaction is often explained by the Zimmerman-Traxler transition state model. The formation of a rigid, six-membered ring transition state involving the enolate, the aldehyde, and a Lewis acid (e.g., boron) dictates the facial selectivity of the reaction. The substituents on the chiral auxiliary would orient themselves to minimize steric interactions within this transition state, thereby favoring the formation of one diastereomer. The benzyloxy group could also participate in chelation with the Lewis acid, further rigidifying the transition state and enhancing stereocontrol.

Protocol: Asymmetric Aldol Reaction of an N-Acyl Derivative (General Procedure)

This protocol is based on the well-established Evans asymmetric aldol reaction and would need to be adapted for a system using an amide derived from (S)-4-Benzyloxy-1,3-butanediol.

Step 1: Preparation of the N-Acyl Derivative

-

Prepare the corresponding amino alcohol from (S)-4-Benzyloxy-1,3-butanediol through standard synthetic transformations.

-

Acylate the amino alcohol with the desired acyl chloride (e.g., propionyl chloride) in the presence of a base like triethylamine to form the N-acyl derivative.

Step 2: Diastereoselective Aldol Reaction

-

Dissolve the N-acyl derivative (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of a tertiary amine base such as triethylamine (1.2 equiv). Stir for 30 minutes.

-

Cool the reaction mixture to -78 °C.

-

Add the aldehyde (1.2 equiv) dropwise and stir for 2-3 hours at -78 °C.

-

Quench the reaction by adding a pH 7 phosphate buffer.

-

Warm the mixture to room temperature and separate the layers. Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Analyze the diastereomeric ratio of the crude product and purify by flash column chromatography.

Cleavage of the Chiral Auxiliary

A critical step in any chiral auxiliary-based synthesis is the non-destructive removal of the auxiliary to reveal the desired enantiomerically enriched product.[3] For a diol-based auxiliary, the cleavage method will depend on how it is attached to the substrate.

For Chiral Acetals/Ketals:

-

Acidic Hydrolysis: Mild acidic conditions (e.g., acetic acid in THF/water or catalytic HCl) are typically used to hydrolyze the acetal or ketal, regenerating the carbonyl group and releasing the diol auxiliary.

For N-Acyl Derivatives (in Aldol Reactions):

-

Hydrolysis: Basic hydrolysis with reagents like lithium hydroxide can cleave the amide bond to yield the carboxylic acid.

-

Reductive Cleavage: Reagents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can reduce the amide to the corresponding primary alcohol.

-

Conversion to Other Functional Groups: The N-acyl group can be converted to an ester by alcoholysis with a Lewis acid or to a Weinreb amide for further transformations.

Data Presentation and Workflow Visualization

Table 1: Hypothetical Performance of (S)-4-Benzyloxy-1,3-butanediol as a Chiral Auxiliary in a Diastereoselective Alkylation

| Entry | Electrophile (E-X) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzyl bromide | LDA | THF | -78 | >90 | >95:5 |

| 2 | Methyl iodide | LHMDS | Toluene | -78 | >85 | >90:10 |

| 3 | Allyl bromide | KHMDS | THF | -78 | >92 | >95:5 |

Note: This data is hypothetical and serves as a target for experimental validation.

Diagram 1: General Workflow for Asymmetric Synthesis using a Chiral Auxiliary

Caption: General workflow for asymmetric synthesis.

Diagram 2: Proposed Zimmerman-Traxler Transition State in an Aldol Reaction

Caption: Proposed Zimmerman-Traxler transition state.

Conclusion and Future Outlook

(S)-4-Benzyloxy-1,3-butanediol possesses the key structural features of a potentially effective chiral auxiliary. Its C₂-symmetric nature, coupled with the steric and electronic properties of the benzyloxy group, provides a strong foundation for inducing high levels of diastereoselectivity in a range of asymmetric transformations. The protocols and mechanistic rationale presented here, based on well-established precedents in the field of asymmetric synthesis, offer a roadmap for researchers to explore the utility of this promising yet under-documented chiral building block. Further empirical studies are necessary to fully elucidate its scope and limitations and to optimize reaction conditions for specific applications. The development of new chiral auxiliaries derived from readily available starting materials remains a vibrant and essential area of research, and (S)-4-Benzyloxy-1,3-butanediol represents a valuable target for such investigations.

References

- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a C2-symmetric chiral auxiliary. Organic Syntheses, 68, 83.

- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.

- Millar, A., & Ellman, J. A. (2004). Synthesis of enantiomerically pure N-tert-butanesulfinyl imines: a practical and versatile class of chiral nitrogen electrophiles. Organic Syntheses, 80, 157.

- Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1997). Use of pseudoephedrine as a practical chiral auxiliary for the synthesis of highly enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones. Journal of the American Chemical Society, 119(28), 6496-6511.

- Palomo, C., Oiarbide, M., & García, J. M. (2004). The aldol reaction: a powerful tool in the synthesis of natural and unnatural products.

- Whitesell, J. K. (1989). C2 symmetry and asymmetric induction. Chemical Reviews, 89(7), 1581-1590.

- Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral auxiliaries for asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45.

- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis. Chemical Reviews, 96(2), 835-876.

- Kagan, H. B., & Riant, O. (1992). Catalytic asymmetric Diels Alder reactions. Chemical Reviews, 92(5), 1007-1019.

- Trost, B. M. (1995). Asymmetric catalysis. An enabling science. Angewandte Chemie International Edition in English, 34(22), 259-281.

Sources

Application Note: Stereoselective Synthesis of (S)-4-Benzyloxy-1,3-butanediol via Chelation-Controlled Ketone Reduction

Abstract